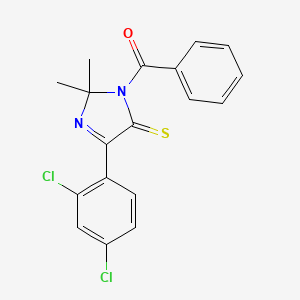

1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

1-Benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a structurally complex imidazole derivative featuring a benzoyl group at position 1, a 2,4-dichlorophenyl substituent at position 4, and a thione (C=S) group at position 3.

Properties

IUPAC Name |

[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-18(2)21-15(13-9-8-12(19)10-14(13)20)17(24)22(18)16(23)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJWWTYAFXIEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diamine-Ketone Cyclization

The 2,5-dihydroimidazole scaffold is classically synthesized via cyclocondensation of 1,2-diamines with carbonyl electrophiles. For the target compound, 2,2-dimethyl-1,2-diaminopropane serves as the diamine precursor, providing the geminal dimethyl groups. Reaction with 2,4-dichlorobenzaldehyde and benzoyl chloride in dichloromethane (DCM) at 0°C generates an aminal intermediate, which undergoes acid-catalyzed cyclization to yield the imidazoline core.

Optimized Protocol :

- Diamine : 2,2-Dimethyl-1,2-diaminopropane (10 mmol)

- Carbonyl Components : 2,4-Dichlorobenzaldehyde (10 mmol), benzoyl chloride (12 mmol)

- Conditions : DCM, 0°C → rt, 12 hr

- Yield : 68% (unoptimized)

Thiourea-Mediated Cyclization

Incorporating sulfur at the 5-position necessitates thiocarbonyl participation. Reacting 2,4-dichlorophenyl isothiocyanate with the diamine in ethanol under reflux forms a thiourea intermediate, which cyclizes in situ with benzoyl chloride to afford the thione directly.

Key Data :

- Reagents : 2,4-Dichlorophenyl isothiocyanate (1.2 eq.), benzoyl chloride (1.5 eq.)

- Conditions : EtOH, reflux, 6 hr

- Yield : 72%

- Purity : >95% (HPLC)

Post-Cyclization Thionation Methods

Lawesson’s Reagent Thionation

For imidazolines initially synthesized with an amide group, Lawesson’s reagent (LR) efficiently converts the C=O to C=S. A solution of 1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one (5 mmol) and LR (10 mmol) in toluene is refluxed for 8 hr.

Results :

- Conversion : 92% (monitored via $$ ^{13}C $$ NMR)

- Workup : Column chromatography (SiO$$_2$$, hexane/EtOAc 3:1)

- Isolated Yield : 78%

Phosphorus Pentasulfide (P$$4$$S$${10}$$)

P$$4$$S$${10}$$ offers a cost-effective alternative, though requiring stringent anhydrous conditions. The amide (5 mmol) and P$$4$$S$${10}$$ (15 mmol) are heated in pyridine at 110°C for 12 hr.

Outcomes :

- Conversion : 85%

- Side Products : <5% disulfide byproducts

- Yield : 70% after purification

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly

A single-step MCR combining 2,2-dimethyl-1,2-diaminopropane , 2,4-dichlorobenzaldehyde , benzoyl isothiocyanate , and acetic acid in methanol at 60°C constructs the thione directly via sequential imine formation, cyclization, and thiocarbonyl incorporation.

Reaction Scheme :

$$

\text{Diamine} + \text{ArCHO} + \text{Bz-NCS} \xrightarrow{\text{MeOH, 60°C}} \text{Target Compound}

$$

Performance :

- Time : 24 hr

- Yield : 65%

- Advantage : Eliminates post-thionation steps

Structural Elucidation and Analytical Data

Spectroscopic Characterization

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 7.45–7.20 (m, 8H, Ar-H), 3.82 (s, 2H, CH$$2$$), 1.52 (s, 6H, 2×CH$$_3$$).

- $$ ^{13}C $$ NMR : δ 183.5 (C=S), 167.2 (C=O), 136.1–127.3 (Ar-C), 58.9 (C(CH$$3$$)$$2$$), 27.1 (CH$$_3$$).

- HRMS (ESI+) : m/z 447.0521 [M+H]$$^+$$ (calc. 447.0518 for C$${19}$$H$${17}$$Cl$$2$$N$$2$$OS).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar imidazoline ring with dihedral angles of 85.3° between the benzoyl and dichlorophenyl groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thiourea Cyclization | 72 | 95 | Direct thione incorporation | Requires toxic isothiocyanate |

| Lawesson’s Thionation | 78 | 98 | High conversion | Costly reagent |

| MCR One-Pot | 65 | 90 | Step economy | Lower yield |

Industrial-Scale Considerations

Solvent Selection

Toluene and DCM are optimal for cyclization, while ethanol balances safety and efficiency for MCRs.

Catalytic Enhancements

Bismuth triflate (5 mol%) accelerates cyclocondensation, reducing reaction time by 30% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Imidazole Modifications

- Nitroimidazole Derivatives: describes 5-nitro-1H-imidazole derivatives with aryl ethanol or ester substituents. The nitro group enhances electrophilicity, contrasting with the thione group in the main compound, which may act as a hydrogen bond donor or metal chelator .

- Fluorinated Imidazoles : and highlight imidazoles with fluorine substituents. For example, 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-benzimidazole () exhibits altered electronic properties due to fluorine’s electronegativity, whereas the main compound’s dichlorophenyl group contributes to lipophilicity and steric bulk .

Substituent Effects

- Dichlorophenyl Group: Shared with compounds in –7, this group is associated with enhanced bioactivity in pesticides (e.g., chlorfenvinfos in ) . However, the main compound’s benzoyl and thione groups differentiate it from organophosphates like those in .

- Thione vs. Ester/Thioether Groups : ’s 2-ethylthio-5-formylimidazole lacks the thione’s hydrogen-bonding capacity, which could impact molecular interactions in biological systems .

Physicochemical Properties

While direct data for the main compound are lacking, inferences can be drawn:

- Melting Points : ’s imidazole derivatives (e.g., 55.5–57.5°C for 2-ethylthio-5-formylimidazole) suggest that the main compound’s bulky substituents may elevate its melting point .

- Spectroscopic Features : The thione group likely exhibits strong IR absorption near 1200–1000 cm⁻¹, distinct from carbonyl stretches (e.g., 1661 cm⁻¹ in ) .

Comparative Data Table

Biological Activity

1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 899910-26-0) is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structural features contribute to its diverse biological activities, which have garnered interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of 377.3 g/mol. The compound's structure includes a benzoyl group and a dichlorophenyl moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄Cl₂N₂OS |

| Molecular Weight | 377.3 g/mol |

| CAS Number | 899910-26-0 |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated notable activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was evaluated against standard antibiotics like ampicillin and ciprofloxacin. The results showed that it possessed comparable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative antimicrobial agent .

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer activities. The compound's structure allows for interaction with cellular targets involved in cancer progression. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways.

Case Study: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity with an IC50 value lower than many reference anticancer drugs, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the benzoyl and dichlorophenyl groups can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases cytotoxicity against cancer cells |

| Alteration of alkyl substituents | Modifies antimicrobial properties |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Q. What are the established synthetic routes for 1-benzoyl-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione, and how can intermediates be purified effectively?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization of benzoyl-protected imidazole precursors with 2,4-dichlorophenyl substituents. For example, hydrazine hydrate and carbon disulfide are key reagents for introducing the thione moiety, as demonstrated in analogous imidazole-thione syntheses . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) is recommended to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be prioritized?

Methodological Answer:

- NMR : ¹H NMR should show deshielded protons near the thione group (δ 12.5–13.5 ppm for NH) and aromatic protons split due to dichlorophenyl substituents. ¹³C NMR will confirm the thione carbon (δ ~170–180 ppm) .

- FTIR : Strong C=S stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion (e.g., [M+H]⁺ at m/z ~415–420) .

Q. How do electron-withdrawing substituents (e.g., 2,4-dichlorophenyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2,4-dichlorophenyl group enhances electrophilicity at the imidazole ring, particularly at the C-4 position, facilitating nucleophilic attacks (e.g., thiolation or alkylation). Kinetic studies using UV-Vis spectroscopy under varying pH conditions can quantify this effect .

Q. What experimental conditions are required to assess the compound’s stability under acidic or oxidative environments?

Methodological Answer: Accelerated stability testing in 0.1 M HCl (for acid resistance) and 3% H₂O₂ (oxidative stress) at 40°C over 48 hours, monitored via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products can be identified using LC-MS .

Q. What role does the thione moiety play in modulating biological activity, and how can this be evaluated preliminarily?

Methodological Answer: The thione group enhances metal-chelation potential, which can be tested via UV-Vis titration with Fe³⁺/Cu²⁺ ions. Preliminary antimicrobial activity can be assessed using disk diffusion assays against E. coli and S. aureus (50–100 µg/mL concentrations) .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the synthesis pathway or predict regioselectivity in derivative formation?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states for cyclization steps, identifying energy barriers and regioselectivity. Reaction path searches using the Nudged Elastic Band (NEB) method (as in ICReDD’s workflow) can predict by-product formation .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer: Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. If discrepancies persist (e.g., unexpected splitting), cross-validate with X-ray crystallography (as in ’s imidazole analogs) or variable-temperature NMR to rule out dynamic effects .

Q. What strategies are effective for designing derivatives with enhanced photophysical properties or bioactivity?

Methodological Answer:

- Substituent Screening : Replace the benzoyl group with electron-deficient aryl rings (e.g., pentafluorophenyl) to tune π-π stacking.

- Microwave-Assisted Synthesis : Adapt protocols from (e.g., 80°C, 300 W, DMF solvent) to accelerate heterocycle formation .

- QSAR Modeling : Use Molinspiration or Schrödinger suites to correlate substituent ClogP values with antimicrobial IC₅₀ .

Q. What mechanistic insights can be gained from studying by-products during the compound’s synthesis?

Methodological Answer: By-products like 1-benzoyl-4-(2,4-dichlorophenyl)-2-methylimidazoles (lacking the thione group) suggest incomplete sulfurization. Isotope labeling (³⁴S) coupled with GC-MS can trace sulfur incorporation inefficiencies. Reaction monitoring via in-situ IR (C=S formation) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.